3'-O-(t-Butyldimethylsilyl)-2'-deoxy-2'-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine is a modified nucleoside that has garnered attention in the field of nucleic acid chemistry. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3’-hydroxyl position and a fluorine atom at the 2’-position of the deoxyribose sugar. These modifications enhance the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine typically involves the protection of the 3’-hydroxyl group of the nucleoside with a TBDMS group. This is achieved by reacting the nucleoside with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’-position can participate in nucleophilic substitution reactions.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to yield the free nucleoside.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Acidic conditions using reagents like trifluoroacetic acid (TFA) or basic conditions using tetrabutylammonium fluoride (TBAF) are commonly employed.
Major Products Formed
Substitution Reactions: The major products are nucleoside analogs with various functional groups replacing the fluorine atom.
Deprotection Reactions: The major product is the free nucleoside, 2’-deoxy-2’-fluorouridine.
Scientific Research Applications
3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The fluorine atom at the 2’-position enhances the compound’s binding affinity and stability, while the TBDMS group protects the nucleoside during synthesis and can be removed to expose the active site .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine: Similar in structure but lacks the fluorine atom and TBDMS group.
2’-Fluoro-2’-deoxyuridine: Contains the fluorine atom but lacks the TBDMS group.
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine: Similar protecting group but different sugar modification.
Uniqueness
3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine is unique due to the combination of the fluorine atom and the TBDMS protecting group, which provides enhanced stability and resistance to enzymatic degradation compared to other nucleoside analogs .
Properties
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25FN2O5Si/c1-15(2,3)24(4,5)23-12-9(8-19)22-13(11(12)16)18-7-6-10(20)17-14(18)21/h6-7,9,11-13,19H,8H2,1-5H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWGVZHEXOEALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25FN2O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.